6-Amino-5-nitropyrimidin-4-ol

Catalog No.
S823305
CAS No.
36746-26-6
M.F
C4H4N4O3
M. Wt
156.1g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-nitropyrimidin-4-ol

CAS Number

36746-26-6

Product Name

6-Amino-5-nitropyrimidin-4-ol

IUPAC Name

4-amino-5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H4N4O3

Molecular Weight

156.1g/mol

InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9)

InChI Key

IQOLJQIRPDJLKC-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])N

Canonical SMILES

C1=NC(=O)C(=C(N1)N)[N+](=O)[O-]

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)[N+](=O)[O-]
6-Amino-5-nitropyrimidin-4-ol is a heterocyclic organic compound that has attracted significant attention from researchers due to its unique chemical and physical properties. This paper aims to provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, and limitations and future directions of 6-Amino-5-nitropyrimidin-4-ol.
6-Amino-5-nitropyrimidin-4-ol, also known as ANP, is a heterocyclic organic compound that consists of a pyrimidine ring with an amino group at position 6, a nitro group at position 5, and a hydroxyl group at position 4. ANP is an important precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
ANP is a yellowish crystalline powder with a melting point of 205-207 °C. The compound is soluble in water and organic solvents, such as ethanol, methanol, and acetone. ANP is a weakly acidic compound, with a pKa value of 8.35. The compound has been characterized using various methods, including X-ray diffraction, NMR spectroscopy, and IR spectroscopy.
ANP can be synthesized through several methods, including nitration of 6-aminopyrimidine followed by hydrolysis of the resulting nitro compound, or by nitration of 4-hydroxy-6-aminopyrimidine followed by reduction of the resulting nitro compound. The synthesized ANP can then be characterized using various methods, including NMR spectroscopy, IR spectroscopy, and mass spectroscopy.
Several methods have been developed to analyze ANP and its derivatives, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and electrospray ionization mass spectrometry (ESI-MS). These methods have been used to determine the purity, concentration, and molecular weight of ANP and its derivatives.
ANP exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound has been shown to exhibit inhibitory effects against various microorganisms and viruses, including HIV, HSV, and influenza viruses. ANP has also shown potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
Several studies have been conducted to evaluate the toxicity and safety of ANP in scientific experiments. The compound has been shown to exhibit low toxicity in animal models, with no adverse effects observed at doses up to 300 mg/kg. However, further studies are needed to evaluate the long-term effects of ANP exposure and its potential toxic effects in humans.
ANP has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has also been used in scientific experiments as a chiral auxiliary and a catalyst for various reactions.
ANP has attracted significant attention from researchers due to its unique properties and potential applications in various fields. Current research focuses on the synthesis of ANP derivatives with improved biological activity and selectivity, as well as the development of new methods for the synthesis of ANP and its derivatives.
ANP and its derivatives have potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. ANP derivatives may be used as antimicrobial and anticancer agents, as well as catalysts for various chemical reactions. The compound and its derivatives may also have potential applications in the development of new materials with unique properties.
Despite the potential applications of ANP and its derivatives, there are several limitations that need to be addressed in future research. These include the need for improved methods for the synthesis of ANP and its derivatives, as well as the need for more extensive toxicity studies to evaluate their safety in humans. Future research may also focus on the development of ANP-based materials with unique properties and the discovery of novel biological activities of ANP derivatives.
Future research directions for ANP and its derivatives may include the following:
1) Synthesis of ANP derivatives with improved biological activity and selectivity.
2) Development of new methods for the synthesis of ANP and its derivatives.
3) Evaluation of the potential of ANP-based materials in various applications.
4) Discovery of novel biological activities of ANP derivatives.
5) Investigation of the mechanisms underlying the biological activities of ANP and its derivatives.
6) Design of ANP-based biomaterials for tissue engineering and drug delivery.
7) Evaluation of the toxicity and safety of ANP and its derivatives in long-term exposure studies.
8) Investigation of the potential of ANP and its derivatives as catalysts for various chemical reactions.
9) Synthesis of ANP and its derivatives for use as photoactive materials in industry.
10) Evaluation of the environmental impact of ANP and its derivatives in various industrial processes.

XLogP3

-0.6

Dates

Modify: 2023-08-15

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